Product packaging for 2-Chloroethynylpyridine(Cat. No.:)

2-Chloroethynylpyridine

Cat. No.: B13817421
M. Wt: 137.56 g/mol
InChI Key: JNQFYCDKCVJJIE-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Scaffolds in Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast number of biologically active compounds and functional materials. nih.govtandfonline.comsciencepublishinggroup.com Its presence is a key feature in numerous pharmaceuticals, agrochemicals, and catalysts. openmedicinalchemistryjournal.com The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties, including basicity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. nih.gov Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. jchemrev.com The versatility of the pyridine core allows for its functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its function. nih.gov

Strategic Importance of Ethynyl (B1212043) Functionality in Organic Transformations

The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis, serving as a linchpin for the construction of more complex molecular structures. wikipedia.org Its linear geometry and the high s-character of the sp-hybridized carbon atoms confer unique reactivity. Alkynes readily participate in a variety of transformations, including addition reactions, cycloadditions, and coupling reactions, making them invaluable building blocks. clockss.org The terminal proton of an ethynyl group is weakly acidic, allowing for its removal to generate a potent nucleophile, an acetylide, which can be used to form new carbon-carbon bonds. youtube.com Furthermore, the triple bond can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing access to a range of molecular geometries.

Unique Reactivity Profile of Halogenated Alkynes

The introduction of a halogen atom onto an alkyne, creating a haloalkyne, dramatically alters its reactivity profile. researchgate.net The halogen atom acts as a good leaving group in nucleophilic substitution reactions and also influences the regioselectivity of addition reactions across the triple bond. acs.org Haloalkynes are particularly valuable substrates in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govdntb.gov.ua The presence of the halogen provides a handle for the regioselective introduction of a wide variety of substituents. researchgate.net Moreover, halogenated alkynes can participate in cycloaddition reactions to form halogenated heterocyclic compounds, which can be further functionalized. nih.gov

Overview of Research Trajectories for 2-Chloroethynylpyridine and Analogues

Research into this compound and its analogues is focused on harnessing their unique trifunctional nature—the pyridine ring, the ethynyl group, and the chloro substituent—for the synthesis of novel and complex molecules. Key areas of investigation include their use in:

Cross-Coupling Reactions: Exploiting the reactivity of the carbon-chlorine bond in palladium- or copper-catalyzed reactions to introduce aryl, vinyl, or other organic fragments.

Cycloaddition Reactions: Utilizing the activated triple bond in reactions with dienes (Diels-Alder) or 1,3-dipoles to construct fused and spirocyclic heterocyclic systems. numberanalytics.comlibretexts.orgresearchgate.net

Synthesis of Fused Heterocycles: Developing intramolecular cyclization strategies where the pyridine nitrogen and the ethynyl group react to form bicyclic aromatic systems.

Medicinal Chemistry: Incorporating the this compound motif into larger molecules to explore their potential as therapeutic agents, leveraging the established biological importance of the pyridine scaffold.

The continued exploration of the chemistry of this compound promises to yield new synthetic methodologies and provide access to a diverse range of functional molecules with potential applications in materials science and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN B13817421 2-Chloroethynylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClN

Molecular Weight

137.56 g/mol

IUPAC Name

2-(2-chloroethynyl)pyridine

InChI

InChI=1S/C7H4ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H

InChI Key

JNQFYCDKCVJJIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CCl

Origin of Product

United States

Explorations into the Chemical Reactivity and Mechanistic Pathways of 2 Chloroethynylpyridine

Transition Metal-Catalyzed Coupling Reactions Involving the Ethynyl (B1212043) Moiety

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and 2-chloroethynylpyridine is an excellent substrate for several such transformations. The reactivity of both the ethynyl group and the pyridine-bound halogen can be harnessed to create a diverse range of substituted pyridine (B92270) derivatives.

The Sonogashira coupling is a fundamental cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. wikipedia.orglibretexts.org The Sonogashira reaction is exceptionally useful for the synthesis of arylalkynes and conjugated enynes under mild conditions, often at room temperature. libretexts.orggold-chemistry.org

For substrates like this compound, the terminal alkyne moiety readily participates in this coupling. The reaction facilitates the synthesis of various arylpyridylethynes, which are of interest in materials science and medicinal chemistry. organic-chemistry.org A significant challenge in Sonogashira couplings is the undesired homocoupling of the terminal alkyne reactant, which forms a symmetric diyne byproduct. gold-chemistry.orgorganic-chemistry.org Research has shown that conducting the reaction under a reducing atmosphere (e.g., hydrogen gas mixed with nitrogen or argon) can effectively suppress this side reaction, leading to excellent yields of the desired cross-coupled product. organic-chemistry.org

Table 1: Representative Sonogashira Coupling Reaction This table is representative of a typical Sonogashira reaction. Specific substrates and conditions for this compound would follow this general format.

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
This compoundAryl Halide (e.g., Iodobenzene)Pd(PPh₃)₂Cl₂ / CuIAmine (e.g., Et₃N)THF/Toluene2-(Arylethynyl)pyridine Derivative

Suzuki-Miyaura Coupling Reactions of Pyridyl-Bound Halogen

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This method is one of the most powerful tools for constructing biaryl and heterobiaryl frameworks, which are common motifs in pharmaceuticals and advanced materials. mdpi.comsumitomo-chem.co.jp

While this compound has its halogen on the alkyne, the Suzuki reaction is highly relevant to the synthesis of its precursors and analogues, specifically involving a halogen on the pyridine ring (e.g., 2-chloropyridine (B119429) or 2-bromopyridine). mdpi.comresearchgate.net The reactivity of the halide in these reactions is generally I > Br > Cl. wikipedia.org The reaction is typically performed with a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. libretexts.orgmdpi.com Microwave irradiation has been shown to accelerate these couplings significantly. mdpi.com A notable advantage of the Suzuki reaction is the commercial availability and stability of many boronic acids and the environmentally benign nature of the boron-containing byproducts. libretexts.org

Table 2: Suzuki-Miyaura Coupling of a 2-Halopyridine This table illustrates the coupling of a halogenated pyridine precursor, a key strategy for building the scaffolds of substituted pyridines.

Halopyridine SubstrateBoronic AcidCatalystBaseSolventProduct Yield
2-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂OHigh
2-ChloropyridineArylboronic AcidPd(OAc)₂ (ligand-free)K₃PO₄Isopropanol/H₂O94% researchgate.net

Heck Coupling Reactions

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling chemistry, creates a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene. organic-chemistry.orgslideshare.net This reaction is instrumental in synthesizing substituted alkenes with high regio- and stereoselectivity, typically favoring the trans isomer. organic-chemistry.orgnumberanalytics.com The standard catalytic cycle involves the oxidative addition of the halide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. slideshare.netnumberanalytics.com

Similar to the Suzuki coupling, the Heck reaction is most commonly applied to pyridine systems where the halogen is directly attached to the pyridine ring. A wide array of palladium sources, phosphine ligands, bases, and solvents can be employed, with reaction temperatures often exceeding 100°C. fu-berlin.de The choice of these components can be tailored to accommodate various functional groups on both the halopyridine and the alkene, making it a robust method for elaborating pyridine-containing molecules. numberanalytics.com

Table 3: General Conditions for the Heck Reaction This table outlines typical conditions for the Heck coupling of a halopyridine, demonstrating a pathway for C-C bond formation.

Reactant TypeAlkenePalladium SourceLigandBaseSolvent
Aryl/Vinyl HalideActivated Alkene (e.g., Acrylate)Pd(OAc)₂, Pd₂(dba)₃PPh₃, P(o-tol)₃Et₃N, Na₂CO₃DMF, NMP, Toluene

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, known for its reliability, high yield, and stereospecificity. wikipedia.org It facilitates the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov The reaction proceeds under mild conditions and tolerates a vast array of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. nih.govrsc.org

The ethynyl moiety of this compound is an ideal substrate for CuAAC reactions. By reacting with various organic azides in the presence of a copper(I) catalyst, a new class of 2-(1,2,3-triazol-4-yl)pyridine derivatives can be synthesized. The copper(I) catalyst can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate) or used directly as a preformed complex. wikipedia.org This methodology provides a straightforward and highly efficient route to connect the pyridine core to other molecular fragments through a stable triazole linker. sioc-journal.cn

Cycloaddition Chemistry of this compound

Beyond coupling reactions, the alkyne functionality of this compound serves as a potent dienophile or building block in cycloaddition reactions, enabling the rapid construction of new carbo- and heterocyclic ring systems.

The [2+2+2] cycloaddition is an elegant and atom-efficient process catalyzed by transition metals (e.g., Co, Rh, Ru, Ir, Fe) that combines three unsaturated components to form a six-membered ring. psu.edursc.org This reaction is exceptionally powerful for the de novo synthesis of highly substituted benzene (B151609) and pyridine rings from simple precursors. nih.govnih.gov

When three alkyne units are cyclized, a substituted benzene ring is formed. nih.gov By incorporating this compound as one of the alkyne components, complex polysubstituted benzene derivatives bearing a pyridyl substituent can be assembled in a single step.

Alternatively, co-cyclization of two alkyne molecules with a nitrile affords a substituted pyridine ring. nih.govrsc.org In this scenario, this compound can act as one or both of the alkyne partners, reacting with a nitrile to construct a new, substituted bipyridine system. The [2+2+2] cycloaddition tolerates numerous functional groups and allows for the assembly of sterically congested aromatic systems that are difficult to access through traditional substitution methods. psu.edu

Table 4: [2+2+2] Cycloaddition Pathways This table summarizes the two primary modes of [2+2+2] cycloaddition relevant to this compound.

Reactant 1Reactant 2Reactant 3Catalyst TypeRing System Formed
This compoundAlkyneAlkyneCo, Rh, Ir, RuSubstituted Benzene
This compoundAlkyneNitrileCo, Rh, RuSubstituted Pyridine (Bipyridine)

Ru-Catalyzed [2+2] Cycloadditions with Alkenes

Ruthenium-catalyzed [2+2] cycloadditions represent a powerful method for the synthesis of cyclobutene (B1205218) derivatives. In the context of this compound, this reaction involves the coupling of the chloroalkyne with an alkene partner. Research has shown that Ru-catalyzed [2+2] cycloadditions between alkynyl halides and bicyclic alkenes, such as norbornadiene, proceed in moderate to good yields. nih.gov The presence of the halide on the alkyne component is crucial as it significantly enhances the reactivity of the alkyne in the cycloaddition process. nih.gov

The general mechanism for this transformation involves the coordination of the ruthenium catalyst to the alkyne. This activation facilitates the subsequent reaction with the alkene. The cycloaddition typically proceeds to form a metallacyclobutane intermediate, which then undergoes reductive elimination to furnish the cyclobutene product and regenerate the active ruthenium catalyst. The resulting cyclobutene products, containing a chloro-substituted vinyl group, are versatile synthetic intermediates that can be further functionalized. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct TypeYield RangeRef
This compound (analog)NorbornadieneRuthenium ComplexSubstituted Cyclobutene32-89% nih.gov
Alkynyl HalideBicyclic AlkenesRuthenium CatalystHalogenated CycloadductModerate to Good nih.gov

Cascade Cyclization Reactions

Cascade cyclization reactions are efficient processes that form multiple rings in a single synthetic operation. For a substrate like this compound, these cascades can be initiated through various mechanisms, leading to complex heterocyclic structures. These reactions often proceed via intermediates that undergo a series of intramolecular cyclizations. 20.210.105

For instance, a cascade can be initiated by the formation of a reactive intermediate, such as an acyl radical from an aldehyde group, which can then undergo intramolecular addition onto the ethynyl group of the pyridine. researchgate.net This initial cyclization can be followed by subsequent ring-closing events to build polycyclic systems. 20.210.105researchgate.net Another approach involves tandem reactions where an initial event, such as an epoxide opening, triggers a series of cyclizations and substitutions. nih.gov The design of these cascades relies on the strategic placement of functional groups that can react sequentially. The ethynyl group in this compound is a key participant, acting as a reactive site for intramolecular additions.

Reaction TypeInitiator/CatalystKey IntermediateProduct ClassRef
Radical CascadeAIBN, Bu3SnHCarbon-centered radicalTetracyclic steroid precursors 20.210.105
Cationic CascadeBF3·OEt2Cationic intermediatePrenylated hexahydroxanthenes nih.gov
Oxidative CascadeMnO2AnthraquinoneHeptacyclic polyketides 20.210.105
Photocatalytic CascadeBlue LightPyridinium (B92312) 1,4-zwitterionFused polyheterocycles mdpi.com

Nucleophilic Reactivity of the Pyridine Ring and Ethynyl Group

The electron-withdrawing nature of the ethynyl group in this compound plays a dual role in activating the molecule for specific cascade reactions. It activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) and subsequently acts as a scaffold for intramolecular cyclization. rsc.org In this sequence, a nucleophile first displaces a leaving group (like a halogen) on an aromatic ring ortho to the acetylene. This SNAr step is followed by a 5-endo-dig cyclization, where the attached nucleophile attacks the proximal carbon of the alkyne. rsc.org

This methodology allows for the formation of 2-substituted fused heterocycles, such as indoles and benzofurans (in analogous benzene systems), in a single synthetic step. rsc.org The reaction can be performed under transition-metal-free conditions, tolerating both chlorinated and brominated substrates. rsc.org Solvents like water or DMSO can be used, highlighting the potential for greener synthetic routes. rsc.org

The classical Reissert reaction involves the reaction of quinoline (B57606) or pyridine with an acid chloride and a cyanide source (like potassium cyanide) to form a 1-acyl-2-cyano-1,2-dihydropyridine, known as a Reissert compound. wikipedia.org These compounds can then be hydrolyzed to afford valuable derivatives. wikipedia.org

In an analogous intramolecular process involving a substrate like this compound, the ethynyl group can function as the nucleophile. After activation of the pyridine nitrogen by an acylating agent, the acetylenic proton can be removed by a base to generate an acetylide. This intramolecular acetylide can then attack the C2 position of the activated pyridinium ring, in a manner similar to the external cyanide attack in the classic Reissert reaction. This would lead to the formation of a fused-ring system, effectively a Reissert-Henze type cyclization.

The ethynyl group of this compound can undergo hydrohalogenation, which is the electrophilic addition of a hydrogen halide (HX) across the triple bond. wikipedia.org The mechanism proceeds in a stepwise fashion. In the first step, the π-electrons of the alkyne attack the proton of the hydrogen halide. pressbooks.pubmasterorganicchemistry.com This protonation occurs at the less substituted carbon of the triple bond to form the more stable vinyl cation intermediate, following Markovnikov's rule. wikipedia.orgyoutube.com

In the second step, the resulting halide anion (X⁻) acts as a nucleophile and attacks the carbocation, forming a vinyl halide. pressbooks.pubmasterorganicchemistry.com If a second equivalent of HX is present, the reaction can proceed further. The newly formed vinyl halide can be protonated again, leading to a carbocation that is stabilized by resonance with the lone pair on the first halogen. wikipedia.org Subsequent attack by another halide anion results in a gem-dihaloalkane, where both halogens are attached to the same carbon. wikipedia.org

StepDescriptionIntermediateProductRef
1Protonation of the alkyne by HXVinyl cation- wikipedia.orgpressbooks.pub
2Nucleophilic attack by halide anion (X⁻)-Vinyl halide wikipedia.orgpressbooks.pub
3 (Optional)Protonation of the vinyl halide by a second equivalent of HXResonance-stabilized carbocation- wikipedia.org
4 (Optional)Nucleophilic attack by a second halide anion (X⁻)-Geminal dihalide wikipedia.org

Electrophilic Reactivity of this compound

While the ethynyl group typically reacts as a nucleophile, its reactivity can be inverted, allowing it to function as an electrophile. The electrophilicity of the alkyne can be significantly enhanced through coordination with a transition metal catalyst, such as gold. escholarship.org Gold catalysis can activate the chloroalkyne, rendering it susceptible to nucleophilic attack by an alkene in a [2+2] cycloaddition. escholarship.org This process involves the formation of a vinyl cation intermediate stabilized by the gold catalyst. escholarship.org

The pyridine ring itself is generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, the molecule as a whole can exhibit electrophilic character at different positions depending on the reaction conditions and the nature of the attacking species. For example, in reactions with soft, polarizable nucleophiles, the attack might be directed towards the chlorine atom, while harder nucleophiles might interact with other sites. The concept of ambident electrophilicity, where a molecule has multiple electrophilic sites, can be relevant. rsc.org The reactivity is often a balance between electrostatic and orbital interactions in the transition state. rsc.org

Radical Reactions and Photoredox Catalysis (Potential Area)

The chloroethynyl group and the pyridine ring in this compound present intriguing possibilities for radical reactions and photoredox catalysis. Although specific studies on this compound are limited, the reactivity of related haloalkynes and pyridine derivatives provides a strong basis for predicting its behavior in these modern synthetic methodologies.

Radical reactions offer a powerful tool for carbon-carbon and carbon-heteroatom bond formation, often proceeding under mild conditions with high functional group tolerance. nih.gov The chloroalkyne moiety in this compound can potentially participate in radical additions. For instance, in reactions involving radical initiators or photoredox catalysis, a radical species could add across the carbon-carbon triple bond. The regioselectivity of such an addition would be influenced by the electronic properties of the pyridine ring and the chlorine atom.

Visible-light photoredox catalysis has emerged as a particularly potent method for generating radical intermediates under exceptionally mild conditions. acs.org In the context of this compound, a photocatalyst, upon excitation with visible light, could engage in a single-electron transfer (SET) process with the molecule. acs.org Given the electron-deficient nature of the pyridine ring, it could act as an electron acceptor to form a radical anion. Alternatively, the chloroalkyne could be the site of initial electronic activation.

A plausible photoredox catalytic cycle for the functionalization of this compound could involve the following steps, by analogy to known reactions of halopyridines: nih.gov

Excitation: A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can be reductively or oxidatively quenched. In a reductive quenching cycle, PC* would donate an electron to this compound, generating a radical anion. In an oxidative quenching cycle, PC* would accept an electron from a suitable donor, and the resulting reduced photocatalyst would then transfer an electron to the substrate.

Radical Formation and Reaction: The generated radical intermediate can then undergo a variety of transformations, such as coupling with another radical, addition to a π-system, or atom transfer radical addition (ATRA). sigmaaldrich.com

The pyridine ring itself can play a crucial role in these processes. Pyridinyl radicals, formed through the reduction of pyridinium ions, are known to undergo effective coupling with other radical species. acs.org This opens up avenues for the direct functionalization of the pyridine ring in this compound derivatives.

The following table presents examples of radical reactions involving chloroalkynes and pyridine derivatives, illustrating the potential transformations applicable to this compound.

Reactant TypeReaction ConditionsProduct TypePotential Application to this compoundReference
ChloroalkyneVisible Light, Photocatalyst, Radical InitiatorVinylchlorideHydroalkylation of the alkyne moiety. researchgate.net
HalopyridinePhotoredox Catalysis, AlkeneAlkylated PyridineAlkylation at the pyridine ring or the ethynyl group. nih.gov
PyridinePhotochemical Organocatalysis, Allylic C-H sourceFunctionalized PyridineDirect C-H functionalization of the pyridine ring. acs.org

The exploration of radical reactions and photoredox catalysis with this compound represents a promising area for future research, with the potential to unlock novel synthetic pathways to complex heterocyclic molecules.

Mechanistic Elucidation Studies (e.g., Spectroscopic, Kinetic, Isotopic Labeling)

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. A combination of spectroscopic, kinetic, and isotopic labeling studies would be instrumental in elucidating the intricate pathways of its transformations.

Spectroscopic Studies:

Spectroscopic techniques are invaluable for identifying reaction intermediates and products. For reactions involving this compound, the following methods would be particularly informative:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for characterizing the structure of starting materials, intermediates, and final products. In-situ NMR monitoring could provide real-time information on the progress of a reaction.

Infrared (IR) Spectroscopy: The characteristic stretching frequency of the C≡C triple bond in the ethynyl group and the vibrations of the pyridine ring would be sensitive to changes in the molecule's structure and electronic environment during a reaction. thermofisher.com

UV-Visible Spectroscopy: This technique can be used to monitor the consumption of starting materials and the formation of chromophoric products or intermediates, especially in photoredox catalysis where the photocatalyst has strong absorption in the visible region. rsc.org

Mass Spectrometry (MS): ESI-MS and other mass spectrometry techniques are powerful for detecting and identifying transient intermediates and reaction products, providing crucial information about reaction pathways. sigmaaldrich.com

Kinetic Studies:

Isotopic Labeling Studies:

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. kcl.ac.ukresearchgate.netchemrxiv.orgnih.govchemrxiv.org By selectively replacing an atom in this compound with one of its isotopes (e.g., 13C, 15N, or 2H), one can follow its path and gain unambiguous evidence for bond-forming and bond-breaking events. For instance, a 13C-labeled ethynyl group could confirm the mechanism of a cyclization reaction, while 15N-labeling of the pyridine ring could elucidate the mechanism of ring-opening or rearrangement reactions. kcl.ac.uknih.gov

The following table summarizes how these mechanistic elucidation techniques could be applied to study the reactions of this compound.

TechniqueApplication to this compound ReactionsInformation GainedReference
NMR SpectroscopyCharacterization of intermediates and products. In-situ reaction monitoring.Structural information, reaction kinetics. acs.org
IR SpectroscopyMonitoring changes in functional groups (e.g., C≡C, C-Cl).Confirmation of bond formation/cleavage. thermofisher.com
UV-Visible SpectroscopyMonitoring reactions involving chromophoric species (e.g., photocatalysts).Reaction rates, catalyst stability. rsc.org
Mass SpectrometryDetection of transient intermediates and products.Identification of reaction pathways. sigmaaldrich.com
Kinetic StudiesDetermination of reaction orders and rate constants.Elucidation of the rate-determining step and overall mechanism. cuni.cznih.govrsc.orgfz-juelich.de
Isotopic LabelingTracing the path of atoms during a reaction.Unambiguous evidence for bond connectivity changes. kcl.ac.ukresearchgate.netchemrxiv.orgnih.govchemrxiv.org

Through the systematic application of these techniques, a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved, paving the way for its broader application in organic synthesis.

Applications of 2 Chloroethynylpyridine As a Versatile Synthetic Building Block

Precursor for Advanced Functional Materials (Focus on Synthetic Pathways)

2-Chloroethynylpyridine stands as a pivotal precursor in the bottom-up synthesis of advanced functional materials. Its bifunctional nature, possessing both a reactive chloro-substituent and a versatile ethynyl (B1212043) group, allows for its incorporation into a variety of complex molecular architectures. The synthetic pathways to these materials often leverage well-established cross-coupling methodologies, enabling the construction of extended π-conjugated systems with tailored electronic and photophysical properties.

One of the most prominent synthetic routes involves the Sonogashira coupling reaction . wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides is exceptionally well-suited for polymerizing this compound or for its attachment to other functional molecular units. wikipedia.org For instance, the ethynyl group can be coupled with an aryl halide, leaving the chloro-substituent available for subsequent functionalization, or the chloro-group can undergo coupling with a terminal alkyne. This versatility allows for the synthesis of a diverse range of functional polymers, such as poly(pyridine-ethynylene)s. These polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their tunable band gaps and charge transport properties.

Furthermore, the chloro- and ethynyl- functionalities provide orthogonal handles for the stepwise construction of complex, multi-component systems. The chloro-group can be substituted via various nucleophilic aromatic substitution reactions, while the ethynyl group can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or undergo further Sonogashira couplings. This modular approach is instrumental in the design of functional materials for sensing, catalysis, and molecular recognition.

Below is a table illustrating the potential classes of advanced functional materials that can be synthesized from this compound and the primary synthetic pathways involved.

Class of Functional Material Primary Synthetic Pathway Potential Application
Conjugated Polymers (e.g., Poly(pyridine-ethynylene)s) Sonogashira PolycondensationOrganic Electronics, Sensors
Functionalized Bipyridines and Terpyridines Sequential Sonogashira and Suzuki/Stille CouplingMetal-Organic Frameworks (MOFs), Catalysis
Dendrimers and Hyperbranched Polymers Divergent synthesis using Sonogashira and other coupling reactionsDrug Delivery, Light Harvesting
Macrocycles and Shape-Persistent Architectures Intramolecular coupling reactions (e.g., Glaser or Eglinton coupling)Host-Guest Chemistry, Molecular Recognition

The ability to precisely control the structure and functionality at a molecular level makes this compound a valuable building block for the next generation of advanced materials.

Development of Novel Reaction Sequences Leveraging this compound

The distinct reactivity of the chloro- and ethynyl- groups in this compound has spurred the development of novel and efficient reaction sequences for the synthesis of highly substituted and functionalized pyridine (B92270) derivatives. The strategic manipulation of these two functional groups allows for a high degree of molecular complexity to be introduced in a controlled and stepwise manner.

A key strategy in leveraging this compound is the sequential and site-selective execution of cross-coupling and substitution reactions. For example, the ethynyl group can first undergo a Sonogashira coupling with a desired partner. synarchive.com The resulting product, now bearing a new substituent at the 2-position of the pyridine ring via the ethynyl linker, retains the chloro-group for a subsequent transformation. This chloro-group can then be subjected to a nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction, such as a Suzuki, Stille, or Buchwald-Hartwig amination, to introduce a second point of diversity. beilstein-journals.org This sequential approach provides a powerful tool for creating libraries of complex molecules from a single, versatile precursor.

Conversely, the chloro-substituent can be addressed first. Nucleophilic substitution of the chlorine atom by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) can be achieved, leaving the ethynyl group untouched for later manipulation. pressbooks.pubsaskoer.ca This is particularly useful when the desired nucleophile is incompatible with the conditions of a Sonogashira reaction. Once the nucleophilic substitution is complete, the ethynyl group is available for a range of transformations, including cycloaddition reactions or coupling to other molecular fragments.

The alkyne functionality itself opens up avenues for cycloaddition chemistry. For instance, [2+2+2] cycloadditions catalyzed by transition metals could provide rapid access to complex fused ring systems. Similarly, [3+2] cycloadditions, such as the aforementioned CuAAC, are highly efficient and can be used to link the pyridine core to biomolecules or other materials. slideshare.netnih.gov

The following table outlines some of the novel reaction sequences that can be developed using this compound.

Sequence Step 1 Reaction Type Sequence Step 2 Reaction Type Resulting Structure
Reaction at Ethynyl GroupSonogashira CouplingReaction at Chloro GroupSuzuki Coupling2,6-Disubstituted Pyridine
Reaction at Ethynyl GroupSonogashira CouplingReaction at Chloro GroupNucleophilic Substitution2-Alkynyl-6-functionalized Pyridine
Reaction at Chloro GroupNucleophilic SubstitutionReaction at Ethynyl GroupSonogashira Coupling2-Functionalized-6-alkynyl Pyridine
Reaction at Chloro GroupBuchwald-Hartwig AminationReaction at Ethynyl GroupClick Chemistry (CuAAC)2-Amino-6-(1,2,3-triazolyl)pyridine
Reaction at Ethynyl Group[2+2+2] CycloadditionReaction at Chloro GroupStille CouplingFused Polycyclic Aromatic System

The development of these and other innovative reaction sequences underscores the importance of this compound as a versatile platform for the efficient construction of complex and functionally rich organic molecules.

Advanced Methodologies and Future Research Directions

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and gain insights into the electronic structure of molecules. For 2-chloroethynylpyridine, these methods offer a pathway to understanding its behavior in complex chemical transformations.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of reaction pathways. By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out the most favorable routes for a given reaction. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its reactivity. For instance, DFT calculations could be employed to model the transition states of nucleophilic substitution reactions at the acetylenic carbon or cycloaddition reactions involving the ethynyl (B1212043) group. Such studies would provide valuable data on activation energies and reaction thermodynamics, guiding experimental efforts.

A hypothetical DFT study on the reaction of this compound with a nucleophile, for example, would likely involve the following steps:

Geometry Optimization: Calculating the lowest energy structures of this compound and the nucleophile.

Transition State Search: Identifying the highest energy point along the reaction coordinate, which represents the transition state.

Frequency Calculation: Confirming the nature of the stationary points (minima or transition states) and obtaining zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction path from the transition state to the reactants and products.

The insights gained from such computational analyses would be crucial for understanding the regioselectivity and stereoselectivity of reactions involving this versatile building block.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing a deeper understanding of reaction mechanisms that extends beyond static DFT calculations. MD simulations can model the influence of solvent molecules, temperature, and pressure on the reaction dynamics. For this compound, MD simulations could be particularly insightful for studying its interactions in solution and for visualizing the step-by-step process of bond breaking and formation during a reaction. This approach can reveal subtle mechanistic details that are often difficult to capture through experimental methods alone.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational models are increasingly used to predict the reactivity and selectivity of compounds in novel chemical transformations. By analyzing the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO) and electrostatic potential, it is possible to predict its susceptibility to attack by various reagents. For example, the electron-withdrawing nature of the pyridine (B92270) ring and the chlorine atom would influence the electrophilicity of the ethynyl group. Computational screening of potential reaction partners could accelerate the discovery of new and useful reactions involving this compound, saving significant time and resources in the laboratory.

Green Chemistry Approaches in this compound Synthesis and Reactivity

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and reactions of this compound is a critical area for future research.

Solvent-Free or Aqueous Media Reactions

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry as they minimize waste. In the context of this compound, this would involve designing synthetic routes and subsequent transformations that maximize the incorporation of all atoms from the starting materials into the final product. Examples of atom-economical reactions include addition and cycloaddition reactions. Future research should focus on developing catalytic, atom-economical methods for the synthesis and derivatization of this compound, thereby reducing the environmental impact of its chemical transformations.

Catalytic System Development for Enhanced Sustainability

The drive towards green chemistry has profound implications for the synthesis of specialized reagents like this compound. researchgate.netacs.org Sustainable synthetic strategies focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous chemicals. researchgate.net The development of advanced catalytic systems is central to achieving these goals. mdpi.com

Traditional methods for the synthesis of haloalkynes often involve stoichiometric reagents and harsh conditions. acs.org Modern approaches, however, are increasingly focused on catalytic routes that offer higher efficiency and a better environmental profile. For the synthesis of this compound, this involves two key stages: the formation of the ethynylpyridine core and the subsequent chlorination.

Sustainable catalysis can be integrated into both steps. For instance, the Sonogashira coupling to form the C-C bond of the parent 2-ethynylpyridine (B158538) can be optimized using heterogeneous, recyclable palladium catalysts, which simplifies product purification and reduces metal waste. mdpi.com Furthermore, research into the direct, catalyzed chlorination of terminal alkynes is a key area of development. Systems using recyclable catalysts, such as silver nanoparticles immobilized on graphitic carbon nitride (g-C3N4), have shown promise for the halogenation of various terminal alkynes and represent a sustainable alternative to traditional reagents. mdpi.com

Future research in this area will likely focus on one-pot or tandem reactions where the alkyne is generated and functionalized in a single, streamlined process. The development of bifunctional catalysts that can facilitate both the C-C bond formation and the subsequent chlorination without the need for intermediate isolation would represent a significant advancement in process efficiency and sustainability. nih.gov

Table 1: Comparison of Synthetic Approaches for Haloalkynes

MethodologyTypical ReagentsKey Sustainability AdvantagesResearch Focus
Traditional HalogenationN-halosuccinimides (NCS, NBS), Strong Bases (e.g., BuLi)Well-established procedures.Improving safety and reducing stoichiometric waste.
Catalytic HalogenationNCS/NBS with Ag(I) or Cu(I) catalystsMilder conditions, higher selectivity, potential for catalyst recycling. mdpi.comDeveloping earth-abundant metal catalysts and heterogeneous systems.
Flow ChemistryImmobilized reagents and catalysts in a continuous flow reactorEnhanced safety, precise control over reaction parameters, easy scalability.Integration of synthesis and purification steps.
Photoredox CatalysisVisible light, photocatalyst, halogen sourceUse of light as a renewable energy source, mild reaction conditions. rsc.orgExpanding substrate scope and developing metal-free organic photocatalysts. researchgate.net

Strategic Derivatization and Functionalization for Specialized Research Applications

This compound is a bifunctional molecule, possessing two distinct reactive sites: the pyridine ring and the chloroalkyne moiety. This dual reactivity allows for strategic, site-selective modifications to build molecular complexity.

Chemo- and Regioselective Functionalization of the Pyridine Ring

The direct functionalization of the pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. rsc.org Consequently, C-H functionalization often requires specialized methods to control regioselectivity. nih.govslideshare.net For a 2-substituted pyridine, the primary sites for functionalization are the C3, C4, C5, and C6 positions.

The nitrogen atom's directing influence typically favors functionalization at the C6 and C4 positions. nih.gov Methodologies to achieve regioselective functionalization include:

Directed Metalation: Using a directing group to guide a metal catalyst to a specific C-H bond. While the chloroethynyl group itself is not a classical directing group, its electronic influence and steric bulk can affect the accessibility of adjacent positions.

N-Oxide Chemistry: Conversion of the pyridine nitrogen to an N-oxide activates the ring for both electrophilic (at C4) and nucleophilic (at C2/C6) attack, providing a versatile entry point for functionalization.

Transient Directing Groups: Employing a temporary functional group that directs a reaction to a specific position before being removed.

Recent advances have focused on directing-group-free methods, for instance, by temporarily converting the pyridine into a more reactive electron-rich intermediate, enabling functionalization at the typically difficult-to-access C3 (meta) position. nih.gov Applying such strategies to this compound would allow for the precise installation of substituents around the ring while preserving the reactive chloroalkyne, enabling the synthesis of highly tailored molecular scaffolds.

Alkyne Functionalization for Extended Conjugated Systems

The chloroalkyne group is a versatile handle for constructing larger π-conjugated systems, which are of interest in materials science and medicinal chemistry. The primary transformation is the Sonogashira cross-coupling reaction, where the haloalkyne couples with a terminal alkyne in the presence of palladium and copper catalysts. libretexts.org However, in the case of this compound, it can also react with aryl or vinyl halides, where the pyridine derivative provides the alkyne component. scirp.org

This reaction allows for the direct connection of the pyridine core to other aromatic or unsaturated systems, leading to the formation of diarylacetylenes or enynes. The stereochemistry of the starting materials is retained throughout the reaction. libretexts.org These extended conjugated systems are foundational for creating organic electronic materials, fluorescent dyes, and complex drug-like molecules. openaccesspub.org

Table 2: Representative Alkyne Functionalization Reactions

Reaction TypeCoupling PartnerCatalyst SystemResulting StructureKey Application
Sonogashira CouplingAryl/Vinyl HalidePd(0)/Cu(I)Aryl/Vinyl-Ethynyl-PyridineOrganic electronics, pharmaceuticals. mdpi.comsoton.ac.uk
Glaser-Hay CouplingAnother Alkyne (self-coupling)Cu(I) or Cu(II)/BaseBis(pyridyl)butadiyneSymmetrical conjugated polymers, macrocycles.
Click Chemistry (CuAAC)Azide (B81097) (R-N₃)Cu(I)Pyridyl-TriazoleBioconjugation, chemical biology probes. ljmu.ac.uk
Cadiot-Chodkiewicz CouplingTerminal AlkyneCu(I)/Amine BaseUnsymmetrical DiynesNatural product synthesis, materials science.

Introduction of Tagging Moieties for Advanced Chemical Biology Probes (Methodological Focus)

Chemical probes are essential tools for studying biological systems, allowing for the visualization, identification, and functional analysis of biomolecules. nyu.edumdpi.com A typical probe consists of a reactive group, a linker, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) affinity label). mq.edu.au The alkyne functionality in this compound makes it an excellent platform for developing such probes, primarily through "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that ligates an alkyne with an azide to form a stable triazole ring. nih.gov This methodology allows for the modular construction of chemical probes:

The this compound core can be elaborated through functionalization of the pyridine ring to create a specific binding motif for a biological target (e.g., an enzyme active site).

An azide-functionalized reporter tag (e.g., Azido-Biotin, Fluorescent Azides) can then be "clicked" onto the alkyne.

This approach offers significant flexibility, as a single, functionalized pyridine-alkyne precursor can be combined with a diverse library of azide tags to generate a range of probes for different applications, such as affinity purification or fluorescence imaging. ljmu.ac.uk Another relevant bio-orthogonal reaction is the strain-promoted alkyne-azide cycloaddition (SPAAC), which proceeds without a cytotoxic copper catalyst and is suitable for live-cell imaging.

Emerging Reaction Classes and Unexplored Transformations

Beyond established reactions, the unique structure of this compound makes it a candidate for novel transformations. Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions by generating radical intermediates. researchgate.netnih.gov Alkynes are excellent radical acceptors, and photoredox methods have been developed for their difunctionalization. chemrxiv.org Subjecting this compound to photoredox conditions in the presence of suitable radical precursors could lead to the simultaneous addition of two different functional groups across the triple bond, rapidly generating complex, highly substituted alkene structures. rsc.org

Another area of potential is in cycloaddition reactions. While standard alkynes participate in reactions like the Diels-Alder cycloaddition, the polarization of the chloroalkyne in this compound could alter its reactivity profile. Its potential as a dienophile or dipolarophile in reactions with dienes or 1,3-dipoles remains largely unexplored. Investigations into its behavior in strain-promoted cycloadditions with strained alkynes or alkenes could also unveil novel chemical transformations. rsc.org

Interdisciplinary Research Potential in Chemical Methodology Development

The development of new synthetic methods centered on this compound has significant interdisciplinary implications. Advances in chemo- and regioselective functionalization of the pyridine ring are directly applicable to medicinal chemistry, where substituted pyridines are among the most common heterocyclic motifs in FDA-approved drugs. rsc.org

Methodologies for creating extended conjugated systems from this building block are of high interest to materials science for the development of novel organic semiconductors, sensors, and nonlinear optical materials. openaccesspub.org The ability to fine-tune electronic properties through precise functionalization is critical in this field.

In chemical biology, the modular synthesis of chemical probes enabled by the alkyne handle contributes to the broader goal of understanding complex biological processes. nih.gov The development of efficient, sustainable, and versatile synthetic tools for molecules like this compound does not just expand the chemist's toolbox; it provides enabling technologies for researchers across the scientific spectrum, from drug discovery to materials innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloroethynylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between 2-chloropyridine derivatives and terminal alkynes under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in triethylamine .
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.
    Yields >70% are achievable with strict exclusion of moisture and oxygen. For reproducibility, document reagent purity, solvent drying methods, and inert atmosphere protocols .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for vapor control .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent dispersion .
  • Storage : In airtight containers under nitrogen, away from ignition sources. Monitor for decomposition (e.g., discoloration or gas evolution) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (CDCl₃) shows characteristic pyridine protons at δ 7.5–8.5 ppm and ethynyl proton absence (due to coupling). 13C^{13}C NMR confirms the sp-hybridized carbon at ~90 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks. Fragmentation patterns distinguish chloro and ethynyl groups .
  • Elemental Analysis : Validate purity (>95%) with C/H/N/Cl percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Cross-reference solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts using PubChem or Reaxys databases .
  • Step 2 : Replicate experiments under identical conditions (solvent, temperature, concentration) to isolate variables .
  • Step 3 : Employ 2D NMR (e.g., COSY, HSQC) to confirm connectivity and rule out impurities .
    Document all parameters (e.g., spectrometer frequency, sample preparation) to enhance reproducibility .

Q. What strategies optimize reaction conditions for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), base (Et₃N, K₂CO₃), and temperature systematically. Use statistical tools (e.g., ANOVA) to identify significant factors .
  • In Situ Monitoring : Track reaction progress via TLC or GC-MS to pinpoint optimal termination times .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic intermediates .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies electrophilic sites (e.g., chloro group) prone to substitution .
  • Transition State Analysis : Locate energy barriers for SNAr mechanisms using basis sets like B3LYP/6-31G(d) .
    Validate models with experimental kinetics (e.g., rate constants under varying pH) .

Data Integrity & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control : Implement HPLC with UV detection (λ = 254 nm) to quantify impurities. Set acceptance criteria (e.g., ≤2% by area) .
  • Standardized Protocols : Pre-dry solvents (molecular sieves) and reagents (recrystallization). Use calibrated equipment for temperature/pH measurements .
  • Documentation : Archive raw data (spectra, chromatograms) and metadata (lot numbers, environmental conditions) in lab notebooks or electronic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.